
N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as compound X, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide X involves its interaction with specific target proteins in the body. It has been shown to bind to the alpha-7 nicotinic acetylcholine receptor, which plays a crucial role in the regulation of inflammation and pain. By binding to this receptor, N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide X can reduce inflammation and pain in the body. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
Compound X has been found to have a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It also has a neuroprotective effect by reducing oxidative stress and inflammation in the brain. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide X in lab experiments is its specificity for certain target proteins. This allows researchers to study the effects of N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide X on specific pathways and processes in the body. However, one limitation of using N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide X is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide X. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to optimize the synthesis method of N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide X to increase its yield and solubility.
Métodos De Síntesis
The synthesis of N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide X involves a multi-step process that begins with the reaction of 3-fluoro-4-methylphenylamine with 6-methylpyridazine-3-carboxylic acid to form an intermediate product. This intermediate product is then reacted with piperidine-3-carboxylic acid to produce N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide X. The overall yield of this synthesis method is around 30%, which makes it a viable option for large scale production.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique structure of N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide X allows it to interact with specific targets in the body, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-12-5-7-15(10-16(12)19)20-18(24)14-4-3-9-23(11-14)17-8-6-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUZXLFMMBRZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


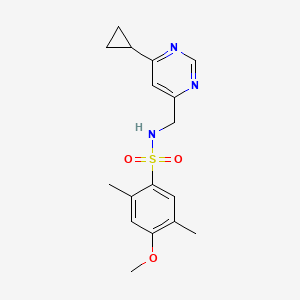
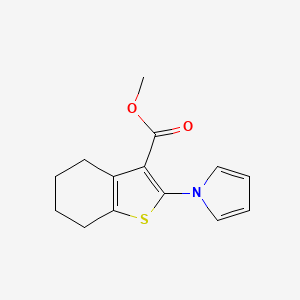
![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)
![N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2824771.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824774.png)
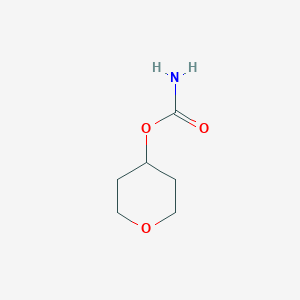
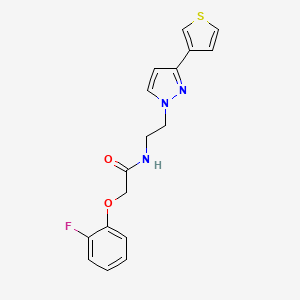

![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)
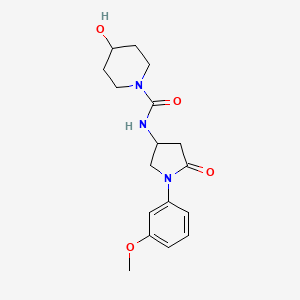
![3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2824785.png)
![2-Cyclopentylsulfanyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2824789.png)